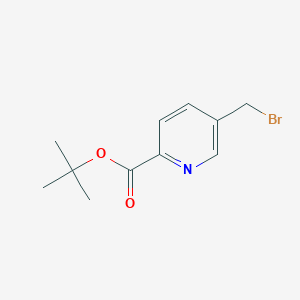![molecular formula C9H11F3N2O B13025564 (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13025564.png)
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of materials with specific properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol
- α-(trifluoromethyl)styrenes
- 1H-1,2,3-Triazole Analogs
Uniqueness
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11F3N2O |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
(1R)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7H,5,13-14H2/t7-/m0/s1 |
Clé InChI |
NQXWVAAAXWPKDX-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@H](CN)N)OC(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)

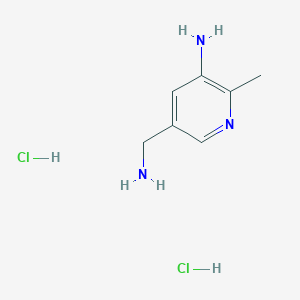
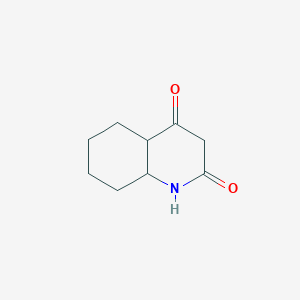
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)
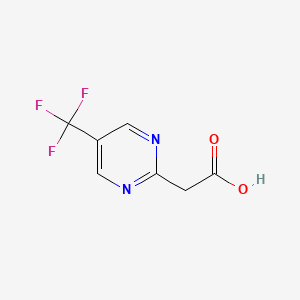
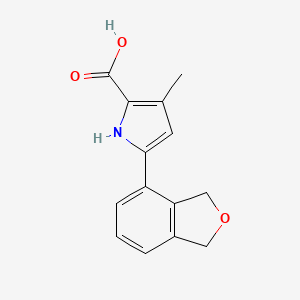

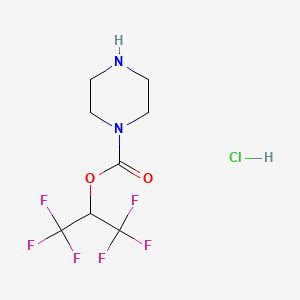


![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
